molecular formula C9H9ClO B3370827 1-[4-(Chloromethyl)phenyl]ethan-1-one CAS No. 54589-56-9

1-[4-(Chloromethyl)phenyl]ethan-1-one

Cat. No.: B3370827
CAS No.: 54589-56-9
M. Wt: 168.62 g/mol
InChI Key: GAECNRSTNDHUBE-UHFFFAOYSA-N
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Description

1-[4-(Chloromethyl)phenyl]ethan-1-one, also known by synonyms such as 4'-(Chloromethyl)acetophenone, is a bifunctional organic molecule. nih.gov It possesses both a ketone and a reactive benzylic chloride group, making it a highly versatile intermediate in synthetic chemistry. nih.gov Its structure allows for sequential or tandem reactions, providing a straightforward route to a diverse array of more complex molecules. The compound's properties and identifiers are summarized in the table below.

Table 1: Chemical and Physical Properties of this compound

Property Value
IUPAC Name 1-[4-(chloromethyl)phenyl]ethanone
CAS Number 54589-56-9
Molecular Formula C₉H₉ClO
Molecular Weight 168.62 g/mol
Melting Point 34-35 °C
InChI Key GAECNRSTNDHUBE-UHFFFAOYSA-N

Data sourced from multiple chemical suppliers and databases. nih.govsigmaaldrich.com

The primary significance of this compound lies in its utility as a versatile building block for the synthesis of a wide range of organic compounds, particularly heterocyclic systems and chalcones, which are of considerable interest in medicinal chemistry and materials science.

Synthesis of Heterocyclic Compounds: The dual reactivity of the molecule is key to its application. The chloromethyl group is a potent electrophile, susceptible to nucleophilic substitution, while the acetyl group's α-protons are acidic enough to be removed by a base, forming an enolate for condensation reactions. This functionality makes it an ideal starting material for constructing various heterocyclic rings.

Thiazole (B1198619) Derivatives: The synthesis of thiazoles, a core structure in many pharmacologically active compounds, can be achieved using this compound. researchgate.netnih.govsciencescholar.us The general strategy often involves the Hantzsch thiazole synthesis, where an α-haloketone (in this case, a derivative of the subject compound) reacts with a thioamide. Research has demonstrated the synthesis of novel thiazole derivatives by reacting bromoacetyl derivatives, prepared from compounds like this compound, with various thioureas or thioamides. nih.gov These synthetic routes are crucial for developing new potential therapeutic agents. fabad.org.tr

Pyrrole (B145914) Derivatives: Pyrroles are another class of heterocycles widely found in natural products and pharmaceuticals. semanticscholar.org The Paal-Knorr synthesis, a classic method for pyrrole formation, involves the condensation of a 1,4-dicarbonyl compound with a primary amine. While not a direct 1,4-dicarbonyl compound itself, this compound can be elaborated into precursors for such syntheses. semanticscholar.org More contemporary methods involve multi-component reactions where the electrophilic and nucleophilic centers of derivatives of this acetophenone (B1666503) can be exploited to construct polysubstituted pyrrole rings. nih.govdntb.gov.uaresearchgate.net

Claisen-Schmidt Condensation and Chalcone (B49325) Synthesis: The acetyl group of this compound readily participates in base-catalyzed Claisen-Schmidt condensation reactions. wikipedia.orgmagritek.com This reaction, involving an enolizable ketone and an aromatic aldehyde that cannot enolize, is a cornerstone for the synthesis of chalcones (1,3-diaryl-2-propen-1-ones). wikipedia.org By reacting this compound with various substituted benzaldehydes, a library of chalcones containing a reactive chloromethyl handle can be produced. These chalcones can then be used as intermediates for further modifications, such as the synthesis of flavonoids, pyrazolines, and other biologically relevant scaffolds. The Claisen-Schmidt reaction is a reliable and high-yielding method, first reported in the 1880s, that remains a staple in organic synthesis. wikipedia.orgorganic-chemistry.orglibretexts.org

The compound's role as a precursor is summarized in the following research findings table.

Table 2: Selected Research Findings on the Synthetic Applications of this compound

Application Reaction Type Resulting Compound Class Significance
Heterocycle Synthesis Hantzsch Thiazole Synthesis Thiazoles Access to core structures for potential antimicrobial and anticholinesterase agents. researchgate.netnih.gov
Heterocycle Synthesis Multi-component Reactions Pyrroles Formation of highly functionalized pyrroles, important in drug discovery (e.g., COX-2 inhibitors). semanticscholar.orgnih.gov

The research trajectory of this compound is intrinsically linked to the broader history of organic and medicinal chemistry. While a precise date for its first synthesis is not readily found in seminal literature, its utility can be understood within the historical development of the key reactions it undergoes and the chemical classes it helps to create.

The late 19th and early 20th centuries saw the birth of synthetic organic chemistry, with the establishment of fundamental reactions like the Friedel-Crafts acylation (related to acetophenone synthesis) and the Claisen-Schmidt condensation (1880-1881). wikipedia.orgnih.govnih.gov Initially, research was focused on understanding these new transformations and creating simple molecules. Acetophenone itself was first synthesized in 1857 and was explored for various uses, including as a hypnotic agent. nih.govbritannica.com

The evolution of research perspectives shifted significantly in the mid-20th century with the rise of modern medicinal chemistry. researchgate.netcutm.ac.in The discovery of penicillin, which contains a thiazole-related ring system, and the subsequent "golden age" of antibiotics spurred immense interest in the synthesis of heterocyclic compounds. nih.gov This created a demand for versatile building blocks that could be used to generate large libraries of compounds for biological screening. A reagent like this compound fits perfectly into this paradigm. Its bifunctional nature allows for the introduction of diversity at two points in the molecule, making it an ideal scaffold for combinatorial chemistry and the generation of compound libraries aimed at drug discovery. nih.govmdpi.com

In recent decades, the focus has further evolved. There is a greater emphasis on "green chemistry," efficiency, and the development of one-pot or multi-component reactions that build molecular complexity quickly. semanticscholar.orgchemistryviews.org Research involving this compound and similar reagents now often highlights their use in these streamlined synthetic strategies. The perspective has shifted from simply using it as a reagent to designing sophisticated, atom-economical pathways where its specific reactivity is harnessed to create highly functionalized and stereochemically complex target molecules for advanced applications in materials and medicine. researchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[4-(chloromethyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO/c1-7(11)9-4-2-8(6-10)3-5-9/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAECNRSTNDHUBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30498158
Record name 1-[4-(Chloromethyl)phenyl]ethan-1-one
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Molecular Weight

168.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54589-56-9
Record name 1-[4-(Chloromethyl)phenyl]ethan-1-one
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Record name 1-[4-(chloromethyl)phenyl]ethan-1-one
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Synthetic Methodologies and Synthetic Utility of 1 4 Chloromethyl Phenyl Ethan 1 One

Classical and Contemporary Approaches to 1-[4-(Chloromethyl)phenyl]ethan-1-one Synthesis

The preparation of this compound is most commonly achieved through a two-step process commencing with the Friedel-Crafts acylation of toluene (B28343), followed by the regioselective chloromethylation of the resulting acetophenone (B1666503) derivative. However, alternative strategies have also been developed to access this valuable synthetic building block.

Friedel-Crafts Acylation Strategies for Acetophenone Derivatives

The initial step in the primary synthetic route involves the Friedel-Crafts acylation of toluene. This classic electrophilic aromatic substitution reaction typically employs acetyl chloride or acetic anhydride (B1165640) as the acylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The reaction exhibits a high degree of regioselectivity, with the acetyl group predominantly adding to the para position of the toluene ring, yielding 4-methylacetophenone. This preference is attributed to the steric hindrance at the ortho position and the electronic directing effects of the methyl group. The reaction is generally performed in a suitable solvent like dichloromethane (B109758) or carbon disulfide.

CatalystAcylating AgentSolventTemperatureYield of 4-methylacetophenone
AlCl₃Acetyl ChlorideDichloromethane0 °C to rtHigh
AlCl₃Acetic Anhydride--Moderate
ZeolitesAcetyl Chloride-VariesGood to Excellent

Note: This table is interactive. Users can sort and filter the data.

Regioselective Chloromethylation Reactions of Phenylacetophenone Scaffolds

The subsequent step involves the chloromethylation of the 4-methylacetophenone intermediate. This reaction introduces the chloromethyl group onto the phenyl ring. A common method for this transformation is the Blanc chloromethylation, which utilizes formaldehyde (B43269) (often in the form of paraformaldehyde) and hydrogen chloride gas, typically in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). The reaction conditions are controlled to favor monochloromethylation at the benzylic position of the methyl group, affording this compound. The regioselectivity is directed by the acetyl group, which deactivates the aromatic ring towards further electrophilic substitution.

ReagentsCatalystSolventTemperatureYield
Paraformaldehyde, HClZnCl₂Acetic Acid60-70 °CGood
Chloromethyl methyl ether---High (Note: High toxicity)
Paraformaldehyde, HClSulfuric Acid-Room Temp.Moderate to Good

Note: This table is interactive. Users can sort and filter the data.

Alternative Synthetic Routes to the this compound Core

While the two-step approach is prevalent, alternative synthetic strategies have been explored. One such method involves the direct chlorination of 4-methylacetophenone using N-chlorosuccinimide (NCS) in the presence of a radical initiator like benzoyl peroxide. This method avoids the use of formaldehyde and strong acids. Furthermore, one-pot syntheses from toluene have been investigated, aiming to combine the acylation and chloromethylation steps, thereby improving process efficiency. These methods, however, can sometimes lead to mixtures of products and require careful optimization.

Precursor Chemistry and Functional Group Interconversions of this compound

The synthetic value of this compound lies in the differential reactivity of its two functional groups, which allows for a wide range of chemical modifications.

Strategies for Carbon-Halogen Bond Functionalization

The benzylic chloride moiety is a prime site for nucleophilic substitution reactions, enabling the introduction of various functional groups.

Nucleophilic Substitution: The chlorine atom can be readily displaced by a variety of nucleophiles. For instance, reaction with sodium azide (B81097) (NaN₃) yields the corresponding 4-acetylbenzyl azide, a precursor for triazole synthesis via click chemistry. Treatment with amines leads to the formation of secondary or tertiary amines, which are important pharmacophores. Alkoxides can be used to form ethers, such as 4-acetylbenzyl ethers.

Sommelet Reaction: The Sommelet reaction provides a method to convert the chloromethyl group into an aldehyde. This is typically achieved by reacting this compound with hexamine, followed by hydrolysis, to yield 4-acetylbenzaldehyde.

Synthesis of Heterocycles: The reactive chloromethyl group makes this compound a valuable precursor for the synthesis of various heterocyclic systems. For example, it can be used in the Hantzsch thiazole (B1198619) synthesis by reacting it with a thioamide. synarchive.com Similarly, it is a key component in the Gewald synthesis of 2-aminothiophenes. organic-chemistry.orgwikipedia.orgderpharmachemica.comresearchgate.netarkat-usa.org

ReagentProduct TypeReaction Conditions
Sodium Azide (NaN₃)AzideDMF, rt
Various AminesSubstituted AminesAcetonitrile, reflux
Sodium MethoxideEtherMethanol, rt
Hexamine (then hydrolysis)Aldehyde (Sommelet)Ethanol/Water, heat
ThioamidesThiazoles (Hantzsch)Ethanol, reflux
Sulfur, Cyanoacetate (B8463686)Thiophenes (Gewald)Base, Ethanol

Note: This table is interactive. Users can sort and filter the data.

Transformations of the Carbonyl Group in this compound

The acetyl group offers another handle for a variety of chemical transformations, including reduction, oxidation, and olefination reactions.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, 1-[4-(chloromethyl)phenyl]ethanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent. synarchive.comwikipedia.org For the complete reduction of the carbonyl group to a methylene (B1212753) group (deoxygenation), harsher conditions such as the Wolff-Kishner reduction (hydrazine and a strong base at high temperatures) or the Clemmensen reduction (zinc amalgam and hydrochloric acid) can be employed. derpharmachemica.comminia.edu.egnih.govwikipedia.org The Meerwein-Ponndorf-Verley (MPV) reduction, which uses an aluminum alkoxide in the presence of a sacrificial alcohol, offers a chemoselective method for reducing the ketone to an alcohol. minia.edu.egwikipedia.orgorganic-chemistry.orgalfa-chemistry.comresearchgate.net

Oxidation: The Baeyer-Villiger oxidation allows for the conversion of the ketone to an ester. wikipedia.orgorganicchemistrytutor.comnih.govyoutube.comnumberanalytics.com This reaction typically uses a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), to insert an oxygen atom between the carbonyl carbon and the phenyl ring, yielding 4-(chloromethyl)phenyl acetate.

Olefination: The Wittig reaction and its modifications, such as the Horner-Wadsworth-Emmons (HWE) reaction, provide powerful methods for converting the carbonyl group into a carbon-carbon double bond. wikipedia.orgnrochemistry.comwikipedia.orgslideshare.netyoutube.commasterorganicchemistry.comlibretexts.orgudel.eduorganic-chemistry.orgwpmucdn.com Reaction with a phosphorus ylide (Wittig reagent) or a phosphonate (B1237965) carbanion (HWE reagent) can be used to introduce a variety of substituted vinyl groups in place of the carbonyl oxygen.

Reaction TypeReagentsProduct
Reduction to AlcoholNaBH₄1-[4-(chloromethyl)phenyl]ethanol
Deoxygenation (Wolff-Kishner)Hydrazine (B178648), KOH, heat1-chloro-4-ethylbenzene
MPV ReductionAl(O-i-Pr)₃, Isopropanol1-[4-(chloromethyl)phenyl]ethanol
Baeyer-Villiger Oxidationm-CPBA4-(chloromethyl)phenyl acetate
Wittig OlefinationPh₃P=CHR1-(chloromethyl)-4-(alkenyl)benzene
HWE Olefination(EtO)₂P(O)CH₂R, Base1-(chloromethyl)-4-(alkenyl)benzene (predominantly E-isomer)

Note: This table is interactive. Users can sort and filter the data.

Reactivity Profiles and Reaction Mechanisms of 1 4 Chloromethyl Phenyl Ethan 1 One

The compound 1-[4-(chloromethyl)phenyl]ethan-1-one possesses two distinct reactive centers. The chloromethyl group, a primary benzylic halide, is highly susceptible to nucleophilic substitution. Concurrently, the ethanone (B97240) group, an aryl methyl ketone, can undergo various transformations typical of carbonyl compounds. The interplay of these functionalities allows for a wide range of chemical modifications.

S_N2 Reactions with Various Heteroatom Nucleophiles

The primary benzylic chloride in this compound is an excellent substrate for bimolecular nucleophilic substitution (S_N2) reactions. The carbon atom of the chloromethyl group is electrophilic and relatively unhindered, allowing for backside attack by a variety of nucleophiles. masterorganicchemistry.com This reaction proceeds via a concerted mechanism where the nucleophile attacks as the chloride leaving group departs, resulting in an inversion of configuration if the carbon were chiral. masterorganicchemistry.comorganic-chemistry.org The adjacent phenyl ring stabilizes the transition state, accelerating the reaction rate compared to non-benzylic primary alkyl halides. wikipedia.org

This reactivity allows for the straightforward introduction of oxygen, nitrogen, and sulfur-containing functional groups, making it a valuable building block in organic synthesis. For example, reaction with alkoxides or phenoxides yields ethers, while reaction with amines provides substituted amines. libretexts.org Similarly, thiols and thiolates can be used to form thioethers. These reactions are fundamental in the synthesis of more complex molecules, including potential pharmaceutical intermediates and ligands.

Table 1: Examples of S_N2 Reactions with Heteroatom Nucleophiles

Nucleophile (Nu-H / Nu⁻) Reagent/Conditions Product Product Class
Phenol (C₆H₅OH) K₂CO₃, Acetone, Reflux 1-[4-(Phenoxymethyl)phenyl]ethan-1-one Ether
Ammonia (NH₃) Ethanol, Sealed tube 1-[4-(Aminomethyl)phenyl]ethan-1-one Primary Amine
Diethylamine ((C₂H₅)₂NH) K₂CO₃, Acetonitrile, Reflux 1-{4-[(Diethylamino)methyl]phenyl}ethan-1-one Tertiary Amine
Sodium thiophenoxide (NaSPh) DMF, Room Temp 1-[4-(Phenylsulfanylmethyl)phenyl]ethan-1-one Thioether
Sodium azide (B81097) (NaN₃) DMSO, Room Temp 1-[4-(Azidomethyl)phenyl]ethan-1-one Azide

Organometallic Catalyzed Cross-Coupling Reactions Involving the Chloromethyl Group

While less common than for aryl halides, the benzylic chloride of this compound can participate in organometallic catalyzed cross-coupling reactions to form new carbon-carbon bonds. These reactions typically involve a palladium or nickel catalyst and proceed through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. wikipedia.orgorganic-chemistry.orgslideshare.net

Kumada Coupling: This reaction employs a Grignard reagent (R-MgBr) and a nickel or palladium catalyst. The reaction of this compound with an alkyl or aryl Grignard reagent would yield 1-[4-(substituted-methyl)phenyl]ethan-1-one. wikipedia.orgorganic-chemistry.org

Negishi Coupling: In this variant, an organozinc reagent (R-ZnCl) is coupled with the organic halide, catalyzed by palladium or nickel. wikipedia.orgchem-station.com Organozinc reagents are known for their high functional group tolerance, making this a potentially milder alternative to the Kumada coupling. wikipedia.orgchem-station.comnih.gov

Sonogashira Coupling: This reaction forms a C(sp)-C(sp³) bond between a terminal alkyne and the benzylic halide. While traditionally used for C(sp²)-C(sp) bonds, modifications for alkyl halides exist. libretexts.orgwikipedia.orgorganic-chemistry.org This would introduce an alkynyl group in place of the chlorine atom.

The feasibility and efficiency of these reactions can be influenced by the choice of catalyst, ligand, and reaction conditions, which must be carefully selected to avoid side reactions, such as homo-coupling or reduction.

Table 2: Representative Organometallic Cross-Coupling Reactions

Coupling Reaction Organometallic Reagent Catalyst System (Example) Product Type
Kumada Phenylmagnesium bromide (PhMgBr) NiCl₂(dppe) 1-(4-Benzylphenyl)ethan-1-one
Negishi Ethylzinc chloride (EtZnCl) Pd(PPh₃)₄ 1-(4-Propylphenyl)ethan-1-one
Sonogashira Phenylacetylene Pd(PPh₃)₂Cl₂, CuI, Et₃N 1-[4-(Phenylethynyl)phenyl]ethan-1-one

Emerging Trends in Chloromethyl Reactivity and Selectivity

Recent advances in synthetic methodology have introduced new ways to activate and functionalize benzylic chlorides. A significant emerging trend is the use of photoredox catalysis. chemrxiv.org This approach uses visible light and a photocatalyst to generate radical intermediates under mild conditions. nih.gov For benzylic chlorides like this compound, this can enable reductive homocoupling to form bibenzyl structures or facilitate cross-coupling reactions that were previously challenging. chemrxiv.orgnih.gov This strategy avoids the harsh reagents and high temperatures often associated with traditional methods, offering improved chemoselectivity and functional group tolerance. The cooperative use of photoredox catalysis with other catalytic systems, such as zirconocene (B1252598) catalysis, is a frontier in this area, allowing for novel transformations of stable C-Cl bonds. chemrxiv.orgnih.gov

Transformations Involving the Ethanone Group

The ethanone (acetyl) group offers a second site for chemical modification, with its carbonyl carbon being electrophilic and the adjacent methyl protons being acidic.

Reductions to Alcohol and Alkane Derivatives

The ketone functionality can be selectively reduced to either a secondary alcohol or completely deoxygenated to an alkane.

Reduction to Alcohol: The carbonyl group is readily reduced to a secondary alcohol, 1-[4-(chloromethyl)phenyl]ethanol, using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a common and mild choice that typically does not affect the chloromethyl group.

Table 3: Reduction Reactions of the Ethanone Group

Reaction Type Reagents Product
Ketone to Alcohol Sodium borohydride (NaBH₄), Methanol 1-[4-(Chloromethyl)phenyl]ethanol
Ketone to Alkane (Clemmensen) Zinc Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) 1-Chloro-4-ethylbenzene
Ketone to Alkane (Wolff-Kishner) Hydrazine (B178648) (N₂H₄), Potassium Hydroxide (B78521) (KOH), Ethylene Glycol, Heat 1-Chloro-4-ethylbenzene

Oxidations of the Methyl Ketone in this compound

The methyl ketone portion of the ethanone group can be oxidized to yield different products, primarily carboxylic acids or esters.

Haloform Reaction: This reaction is specific to methyl ketones. wikipedia.orgmasterorganicchemistry.com In the presence of a halogen (I₂, Br₂, or Cl₂) and a strong base (like NaOH), the methyl group is exhaustively halogenated to form a trihalomethyl group, which is a good leaving group. youtube.comleah4sci.com Subsequent nucleophilic acyl substitution by hydroxide leads to the formation of a carboxylate and a haloform (e.g., chloroform, bromoform, or iodoform). wikipedia.orgyoutube.com Acidic workup provides the corresponding carboxylic acid, 4-(chloromethyl)benzoic acid. nih.gov

Baeyer-Villiger Oxidation: This reaction converts a ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgnih.gov The mechanism involves the migration of one of the groups attached to the carbonyl carbon to an oxygen atom. The migratory aptitude generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. organic-chemistry.org For this compound, the aryl group has a higher migratory aptitude than the methyl group. Therefore, the Baeyer-Villiger oxidation would yield 4-(chloromethyl)phenyl acetate. wikipedia.orgorganic-chemistry.org

Table 4: Oxidation Reactions of the Ethanone Group

Reaction Name Reagents Migrating Group Product
Haloform Reaction Bromine (Br₂), Sodium Hydroxide (NaOH), then H₃O⁺ N/A (cleavage) 4-(Chloromethyl)benzoic acid
Baeyer-Villiger Oxidation m-CPBA 4-(Chloromethyl)phenyl 4-(Chloromethyl)phenyl acetate

Condensation and Addition Reactions of the Carbonyl Functionality

The carbonyl group in this compound is a primary site for a variety of condensation and addition reactions. As a ketone, it can react with a range of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in synthetic organic chemistry for building more complex molecular architectures.

One of the most significant reactions of the carbonyl group in this compound is the Aldol (B89426) Condensation . This reaction involves the nucleophilic addition of an enol or enolate ion to the carbonyl group. libretexts.orgwikipedia.org In the case of this compound, it can act as the electrophilic carbonyl component (the "acceptor") in a crossed aldol condensation, or it can form an enolate under basic conditions to act as the nucleophilic component. utdallas.edu When reacting with an aldehyde that lacks α-hydrogens, such as benzaldehyde, the reaction is known as a Claisen-Schmidt Condensation . libretexts.orgwikipedia.org This specific type of crossed aldol condensation is highly efficient for the synthesis of chalcones, which are α,β-unsaturated ketones. wikipedia.org The reaction is typically catalyzed by a base (e.g., NaOH or KOH) which deprotonates the α-carbon of the ketone to form a reactive enolate. This enolate then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the stable, conjugated chalcone (B49325) product. wikipedia.orgutdallas.edu

The general mechanism for the base-catalyzed Claisen-Schmidt condensation is as follows:

Formation of the enolate of this compound.

Nucleophilic attack of the enolate on the aldehyde carbonyl carbon.

Protonation of the resulting alkoxide to form a β-hydroxy ketone (aldol adduct).

Dehydration of the aldol adduct under the reaction conditions to form the α,β-unsaturated ketone (chalcone). libretexts.orgutdallas.edu

Another important reaction is the Knoevenagel Condensation , which involves the reaction of the carbonyl group with an active methylene (B1212753) compound (a compound with two electron-withdrawing groups attached to a CH₂ group) in the presence of a weak base catalyst, such as an amine. sigmaaldrich.com This reaction results in the formation of a new carbon-carbon double bond. For instance, this compound can react with compounds like malononitrile (B47326) or ethyl cyanoacetate (B8463686) in a Knoevenagel condensation to produce substituted alkenes. The mechanism involves the formation of a carbanion from the active methylene compound, which then attacks the carbonyl carbon, followed by dehydration.

The carbonyl group can also undergo addition-elimination reactions with nitrogen-based nucleophiles. google.com For example, it reacts with hydroxylamine (B1172632) to form an oxime, or with hydrazine derivatives like 2,4-dinitrophenylhydrazine (B122626) to form the corresponding hydrazone. google.comresearchgate.net These reactions are often used for the characterization of aldehydes and ketones. The reaction begins with the nucleophilic addition of the amine to the carbonyl carbon, forming a tetrahedral intermediate, which then eliminates a water molecule to form a C=N double bond. google.comwikipedia.org

Below is a table summarizing representative condensation reactions of this compound.

Reactant 2 (Aldehyde)Product TypeGeneral Product StructureCatalystRef.
BenzaldehydeChalcone(E)-1-[4-(chloromethyl)phenyl]-3-phenylprop-2-en-1-oneNaOH or KOH wikipedia.org
4-MethoxybenzaldehydeChalcone(E)-1-[4-(chloromethyl)phenyl]-3-(4-methoxyphenyl)prop-2-en-1-oneNaOH or KOH libretexts.org
4-ChlorobenzaldehydeChalcone(E)-3-(4-chlorophenyl)-1-[4-(chloromethyl)phenyl]prop-2-en-1-oneNaOH or KOH libretexts.org
MalononitrileSubstituted Alkene2-(1-(4-(chloromethyl)phenyl)ethylidene)malononitrilePiperidine (B6355638) sigmaaldrich.com

Electrophilic Aromatic Substitution and Other Aromatic Functionalizations of the Phenyl Ring

The benzene (B151609) ring of this compound is susceptible to Electrophilic Aromatic Substitution (SEAr) , a class of reactions where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The regioselectivity and rate of these substitutions are governed by the electronic effects of the two substituents already present: the acetyl group (-COCH₃) and the chloromethyl group (-CH₂Cl). youtube.comchegg.com

The acetyl group is a deactivating group and a meta-director. It deactivates the ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic. masterorganicchemistry.comlibretexts.org The resonance delocalization of the positive charge in the carbocation intermediate (the sigma complex) shows that attack at the ortho and para positions is destabilized, thus favoring substitution at the meta position. masterorganicchemistry.comyoutube.com

The chloromethyl group is also generally considered a deactivating group due to the inductive electron-withdrawing effect of the chlorine atom. However, like other alkyl halides, it is an ortho, para-director. chegg.comchemicalbook.comacs.org This directing effect arises from the ability of the chlorine atom to stabilize the carbocation intermediate at the ortho and para positions through resonance, by donating a lone pair of electrons. acs.org

In this compound, these two groups are para to each other. The positions ortho to the chloromethyl group (positions 3 and 5) are also meta to the acetyl group. Conversely, the positions meta to the chloromethyl group (positions 2 and 6) are ortho to the acetyl group.

Given these competing effects, electrophilic substitution is most likely to occur at the positions that are least deactivated. The acetyl group strongly deactivates the positions ortho to it (positions 2 and 6). The chloromethyl group directs incoming electrophiles to its ortho positions (positions 3 and 5). Since these positions are also meta to the strongly deactivating acetyl group, they are the most favored sites for substitution. Therefore, electrophilic attack is predicted to occur predominantly at the positions ortho to the chloromethyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of concentrated nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the ring. For this compound, this would yield 1-[4-(chloromethyl)-3-nitrophenyl]ethan-1-one. sigmaaldrich.commasterorganicchemistry.comacs.org

Halogenation: Reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom. Bromination would be expected to yield 1-[3-bromo-4-(chloromethyl)phenyl]ethan-1-one. sigmaaldrich.comorganic-chemistry.org

Friedel-Crafts Acylation: This reaction typically involves reacting an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid like AlCl₃. youtube.comsapub.org However, the presence of the deactivating acetyl group on the ring of this compound makes further acylation very difficult, as Friedel-Crafts reactions generally fail on strongly deactivated rings. youtube.comdigitellinc.com

Complex Multicomponent Reactions Incorporating this compound

Multicomponent reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the reactants. acs.org As a ketone, this compound is a suitable substrate for several important MCRs.

The Passerini Reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide. libretexts.org The reaction produces an α-acyloxy amide. When this compound is used as the ketone component, it reacts with a carboxylic acid and an isocyanide to form a complex α-acyloxy amide. The reaction is believed to proceed through a concerted, cyclic transition state in aprotic solvents. libretexts.orgsapub.org

The Ugi Reaction is a four-component reaction involving a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org The product is a bis-amide. The mechanism is thought to involve the initial formation of an imine from the ketone and the amine, which is then protonated by the carboxylic acid. This iminium ion is attacked by the isocyanide, followed by nucleophilic addition of the carboxylate anion and a subsequent Mumm rearrangement to yield the final stable product. wikipedia.orgacs.orgwikipedia.org The versatility of the Ugi reaction allows for the rapid generation of diverse and complex molecules from simple starting materials. youtube.com

Another relevant multicomponent synthesis is the formation of pyrimidine (B1678525) derivatives. Pyrimidines can be synthesized through the condensation of a 1,3-bifunctional three-carbon fragment with an amidine, urea (B33335), or guanidine (B92328) derivative. numberanalytics.com this compound can serve as a precursor to the three-carbon fragment. For example, after an initial condensation at the carbonyl group (e.g., a Claisen-Schmidt reaction to form a chalcone), the resulting α,β-unsaturated ketone can then react with a compound like guanidine hydrochloride to form a substituted pyrimidine ring. numberanalytics.com

The table below illustrates potential products from multicomponent reactions involving this compound.

Reaction NameOther ReactantsProduct ClassPotential Product StructureRef.
Passerini ReactionAcetic acid, Benzyl isocyanideα-Acyloxy Amide1-(benzylcarbamoyl)-1-(4-(chloromethyl)phenyl)ethyl acetate libretexts.orgsapub.org
Ugi ReactionAniline, Acetic acid, Benzyl isocyanideBis-amideN-benzyl-2-(1-(4-(chloromethyl)phenyl)-1-(phenylamino)ethylamino)-2-oxoethan-1-aminium acetate wikipedia.orgwikipedia.org
Pyrimidine SynthesisBenzaldehyde, GuanidineAminopyrimidine4-(4-(chloromethyl)phenyl)-6-phenylpyrimidin-2-amine (via chalcone intermediate) numberanalytics.com

Investigation of Reaction Kinetics and Thermodynamics in this compound Transformations

The study of reaction kinetics and thermodynamics provides crucial insights into the rates, mechanisms, and feasibility of chemical transformations involving this compound. While specific quantitative data for this exact compound is limited in publicly available literature, the principles governing its key reactions, such as aldol condensations, are well-established.

Kinetics of Condensation Reactions:

The kinetics of the Claisen-Schmidt condensation, a type of aldol condensation, are influenced by several factors including the concentration of reactants, the nature and concentration of the catalyst, temperature, and the solvent. numberanalytics.com The reaction rate is typically first order with respect to the ketone, the aldehyde, and the base catalyst.

Rate = k[Ketone][Aldehyde][Base]

The rate-determining step is generally the formation of the enolate ion from the ketone by the base catalyst. wikipedia.org The reactivity can be significantly affected by the choice of catalyst. While traditional homogeneous catalysts like NaOH and KOH are effective, research has also explored heterogeneous catalysts like nanocrystalline metal oxides, which can offer advantages in terms of recyclability and waste reduction. numberanalytics.com The surface properties and acid/base character of these solid catalysts play a crucial role in their activity and selectivity. numberanalytics.com Temperature also has a significant impact; increasing the temperature generally increases the reaction rate, but can also promote side reactions or the subsequent dehydration of the initial aldol adduct. utdallas.edu

Thermodynamics of Condensation Reactions:

For other transformations, such as electrophilic aromatic substitution, the kinetics would be influenced by the concentration of the electrophile and the electronic properties of the substituted benzene ring. The deactivating nature of the acetyl and chloromethyl groups would result in slower reaction rates compared to unsubstituted benzene. youtube.com Thermodynamic control would favor the formation of the most stable isomer, which, as discussed in section 3.3, is predicted to be substitution ortho to the chloromethyl group.

Applications of 1 4 Chloromethyl Phenyl Ethan 1 One As a Chemical Building Block

Synthesis of Advanced Organic Intermediates for Synthetic Pathways

The dual reactivity of 1-[4-(Chloromethyl)phenyl]ethan-1-one makes it an ideal starting material for the synthesis of various advanced organic intermediates. The chloromethyl group is susceptible to nucleophilic substitution, while the ketone can undergo a variety of reactions such as condensation, reduction, and addition.

One of the most common applications of this compound is in the synthesis of chalcones . These α,β-unsaturated ketones are prepared through the Claisen-Schmidt condensation of an acetophenone (B1666503) with an aromatic aldehyde. This compound serves as the acetophenone component in this reaction. Chalcones are valuable intermediates in their own right, serving as precursors for the synthesis of flavonoids, pyrazolines, and other biologically active compounds. The general reaction for chalcone (B49325) synthesis is as follows:

Reactant 1Reactant 2Product
This compoundAromatic AldehydeChalcone Derivative

Furthermore, the chloromethyl group can be readily converted to other functional groups, such as azides, ethers, and esters, to generate a library of substituted acetophenone derivatives. For instance, reaction with sodium azide (B81097) yields 1-[4-(azidomethyl)phenyl]ethan-1-one, a key intermediate for click chemistry and the synthesis of triazoles. Williamson ether synthesis with various alcohols provides a route to a range of ether derivatives. Similarly, esterification with carboxylic acids can be achieved to produce the corresponding esters. These transformations significantly expand the synthetic utility of the parent compound, providing access to a wide array of intermediates for multi-step syntheses.

Construction of Heterocyclic Systems Utilizing this compound

The reactive sites on this compound make it a powerful tool for the construction of diverse heterocyclic systems.

Pyrazole (B372694) and Triazole Derivatives Synthesis

Pyrazoles: Pyrazole derivatives can be synthesized from this compound by first converting it into a 1,3-dicarbonyl compound or an α,β-unsaturated ketone (chalcone), which then undergoes condensation with hydrazine (B178648) or its derivatives. The resulting pyrazole ring is substituted with the 4-(chloromethyl)phenyl group, which can be further functionalized.

Triazoles: The synthesis of 1,2,3-triazoles is readily achieved through the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry. The key precursor, 1-[4-(azidomethyl)phenyl]ethan-1-one, is synthesized by the reaction of this compound with sodium azide. This azide can then be reacted with a variety of terminal alkynes to produce a wide range of 1,4-disubstituted 1,2,3-triazoles. This approach is highly efficient and offers a broad substrate scope.

Precursor from this compoundReagentHeterocycle
1-[4-(Azidomethyl)phenyl]ethan-1-oneTerminal Alkyne1,2,3-Triazole
Chalcone DerivativeHydrazinePyrazole

Other Nitrogen-Containing Heterocycles

The utility of this compound extends to the synthesis of other important nitrogen-containing heterocycles:

Imidazoles: The synthesis of substituted imidazoles can be achieved through a one-pot, four-component reaction involving a 2-bromoacetophenone (B140003), an aldehyde, a primary amine, and ammonium (B1175870) acetate. While not a direct use of the chloromethyl compound, its conversion to the corresponding 2-bromoacetophenone derivative provides a pathway to these heterocycles. organic-chemistry.org

Benzimidazoles: Benzimidazole-chalcone hybrids have been synthesized, where the chalcone moiety is derived from an acetophenone. nih.gov This suggests a potential route starting from this compound.

Pyrimidines: Pyrimidine (B1678525) derivatives can be synthesized through the condensation of chalcones with urea (B33335) or thiourea. Given that chalcones are readily prepared from this compound, this provides an indirect route to pyrimidine-containing molecules.

Oxygen and Sulfur-Containing Heterocycles

The reactivity of this compound also allows for the construction of oxygen and sulfur-containing heterocycles:

Furans: The Paal-Knorr furan (B31954) synthesis, which involves the acid-catalyzed cyclization of 1,4-dicarbonyl compounds, is a common method for furan synthesis. niscpr.res.in Intermediates derived from this compound could potentially be converted to the necessary 1,4-dicarbonyl precursors.

Thiophenes: Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, which involves the condensation of a ketone with an active methylene (B1212753) nitrile and elemental sulfur. nih.gov The ketone functionality of this compound makes it a potential starting material for such reactions.

Oxathiolanes and Dithianes: The synthesis of oxathiolanes and dithianes often involves the reaction of carbonyl compounds with appropriate sulfur-containing reagents. chemrxiv.orgorgsyn.org The ketone group of this compound can undergo such reactions to form these five- and six-membered sulfur-containing heterocycles.

Development of Functional Monomers and Polymers Based on this compound

The chloromethyl group of this compound provides a convenient handle for the synthesis of functional monomers. For instance, it can be converted to a vinyl group through a Wittig reaction or an elimination reaction, yielding a styrenic monomer. The resulting monomer, 4-acetyl-α-methylstyrene, can then be polymerized through various techniques, including free radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. chemrxiv.org

The resulting polymers possess pendant acetyl groups that can be further modified post-polymerization to introduce a wide range of functionalities. For example, these acetyl groups can be converted to oximes, hydrazones, or other derivatives, leading to polymers with tailored properties for specific applications such as drug delivery, sensors, or as functional coatings.

Furthermore, the chloromethyl group itself can be used to initiate cationic polymerization or can be converted to other initiating groups for different polymerization techniques. This versatility allows for the synthesis of a variety of polymer architectures, including linear polymers, graft copolymers, and block copolymers. thieme-connect.de

Ligand Design for Catalysis and Material Science Applications

The structure of this compound is well-suited for the design and synthesis of novel ligands for transition metal catalysis and the development of advanced materials.

The ketone functionality can be used as a starting point for the synthesis of Schiff base ligands . Condensation of the ketone with various primary amines leads to the formation of imines, which can act as polydentate ligands for a variety of metal ions. niscpr.res.in The chloromethyl group can either be retained for further functionalization of the resulting metal complex or can be modified prior to ligand synthesis to introduce additional donor atoms.

The chloromethyl group also allows for the straightforward synthesis of N-heterocyclic carbene (NHC) precursors . Reaction with imidazoles or other azoles followed by deprotonation can yield NHC ligands bearing a 4-acetylphenyl substituent. beilstein-journals.org These ligands are known to form highly stable and catalytically active complexes with a wide range of transition metals.

Ligands derived from this compound can also be employed in the construction of metal-organic frameworks (MOFs) . The chloromethyl group can be converted to a carboxylic acid or other linking group, which can then be used to bridge metal ions or clusters, forming porous crystalline materials with applications in gas storage, separation, and catalysis. organic-chemistry.org

Ligand TypeSynthetic Precursor from this compoundPotential Application
Schiff BaseThis compoundCatalysis
N-Heterocyclic CarbeneThis compoundCatalysis
MOF Linker4-(Chloromethyl)benzoic acid derivativeGas Storage, Catalysis

Advanced Spectroscopic and Structural Elucidation Studies in the Context of 1 4 Chloromethyl Phenyl Ethan 1 One Reactivity

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Reaction Monitoring and Product Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. In the context of 1-[4-(Chloromethyl)phenyl]ethan-1-one, it serves a dual purpose: monitoring the conversion of the starting material to products in real-time and providing detailed structural information about the isolated products.

Reaction Monitoring: Flow chemistry, coupled with in-line or on-line NMR analysis, allows for the continuous monitoring of reactions. beilstein-journals.org By observing the disappearance of signals corresponding to the starting material and the appearance of new signals for the product, chemists can track reaction kinetics and optimize conditions such as temperature, pressure, and catalyst loading. beilstein-journals.org For instance, in a nucleophilic substitution reaction at the benzylic chloride, the characteristic singlet of the chloromethyl protons (-CH₂Cl) in this compound would decrease in intensity, while new signals corresponding to the newly formed product (e.g., -CH₂-Nu) would emerge and grow over time. The integration values of these respective peaks provide a quantitative measure of the reaction's progress.

Product Characterization: Once a reaction is complete and the product is isolated, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) NMR experiments are used for unambiguous structure determination. The ¹H NMR spectrum of this compound exhibits distinct signals: a singlet for the acetyl methyl protons, a singlet for the chloromethyl protons, and a pair of doublets in the aromatic region characteristic of a 1,4-disubstituted benzene (B151609) ring.

When this compound undergoes a reaction, such as a substitution reaction with an amine like piperidine (B6355638) to form 1-[4-(piperidin-1-ylmethyl)phenyl]ethan-1-one, the resulting NMR spectrum shows predictable changes. The singlet for the chloromethyl group disappears and is replaced by new signals corresponding to the protons of the piperidine ring and the new benzylic methylene (B1212753) group (-CH₂-N). These changes, detailed in the table below, confirm the successful transformation.

Table 1: Comparative ¹H NMR Chemical Shifts (δ) for this compound and a Hypothetical Derivative Data are representative and based on typical chemical shift values.

Proton EnvironmentThis compound (Starting Material)1-[4-(Piperidin-1-ylmethyl)phenyl]ethan-1-one (Product)Rationale for Change
Acetyl Protons (-COCH₃)~2.60 ppm (s, 3H)~2.59 ppm (s, 3H)Minimal change as the group is distant from the reaction site.
Benzylic Protons (-CH₂-)~4.61 ppm (s, 2H)~3.50 ppm (s, 2H)Significant upfield shift upon replacement of the electronegative chlorine with a less electronegative nitrogen atom.
Aromatic Protons (ortho to acetyl)~7.95 ppm (d, 2H)~7.90 ppm (d, 2H)Slight shift due to altered electronic effect of the substituent at the para position.
Aromatic Protons (ortho to -CH₂-)~7.45 ppm (d, 2H)~7.40 ppm (d, 2H)Slight shift due to altered electronic effect of the substituent.
Piperidine ProtonsN/A~2.40 ppm (m, 4H), ~1.55 ppm (m, 6H)Appearance of new signals corresponding to the attached nucleophile.

Mass Spectrometry Techniques in Mechanistic Analysis of this compound Derivatives

Mass spectrometry (MS) is vital for determining the molecular weight and elemental composition of reaction products. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization Time-of-Flight (ESI-TOF), provides highly accurate mass measurements, allowing for the determination of a molecule's elemental formula. uchicago.edu

For this compound, the monoisotopic mass is 168.0342 Da. uni.lu MS analysis can confirm the presence of this molecular ion and its adducts (e.g., [M+H]⁺, [M+Na]⁺). The fragmentation pattern in the mass spectrum also offers structural clues. Common fragmentation pathways for this molecule would include the loss of the chlorine atom, cleavage of the acetyl group, or formation of a stable benzylic carbocation.

When studying the reactivity of its derivatives, MS can help confirm the proposed structure. For example, if the chloro group is substituted by a methoxy (B1213986) group to form 1-[4-(methoxymethyl)phenyl]ethan-1-one, the molecular weight will increase by 5.96 Da (the difference between -OCH₃ and -Cl). HRMS can easily detect this mass change, confirming the substitution. Furthermore, the fragmentation pattern will change; for instance, the loss of a methoxy radical (•OCH₃) might be observed instead of the loss of a chlorine radical (•Cl).

Table 2: Predicted m/z for Adducts of this compound in Mass Spectrometry Data sourced from predicted values. uni.lu

AdductPredicted m/zIon Type
[M+H]⁺169.04148Positive
[M+Na]⁺191.02342Positive
[M+K]⁺206.99736Positive
[M-H]⁻167.02692Negative
[M+HCOO]⁻213.03240Negative

Infrared and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes. nsf.gov These methods are particularly useful for tracking the transformation of functional groups during a chemical reaction.

For this compound, the key functional groups each have characteristic vibrational frequencies. The most prominent band in its IR spectrum is the strong C=O stretch of the ketone group, typically appearing around 1685 cm⁻¹. libretexts.org Other important vibrations include the C-H stretches of the aromatic ring and methyl group, and the C-Cl stretch of the chloromethyl group, which appears in the fingerprint region.

Reactions involving this compound lead to distinct changes in the vibrational spectra. For example, if the ketone is reduced to a secondary alcohol, 1-[4-(chloromethyl)phenyl]ethan-1-ol, the sharp, intense C=O stretching band will disappear completely. In its place, a broad, strong O-H stretching band will appear in the 3200-3600 cm⁻¹ region, along with a C-O stretching band around 1050-1150 cm⁻¹. This clear transformation provides definitive evidence of the ketone's reduction. Similarly, substitution at the chloromethyl position would alter the bands in the fingerprint region associated with the C-Cl bond.

Table 3: Key IR and Raman Vibrational Frequencies for Functional Group Transformation Frequencies are typical and can vary based on molecular environment. libretexts.orgnih.gov

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Spectral Feature
Ketone (in starting material)C=O Stretch1670 - 1690Strong, sharp (IR); Medium (Raman)
Chloromethyl (in starting material)C-Cl Stretch650 - 800Medium to strong (IR)
Alcohol (in product of reduction)O-H Stretch3200 - 3600Strong, broad (IR)
Alcohol (in product of reduction)C-O Stretch1050 - 1150Medium to strong (IR)

X-ray Crystallography for Molecular Structure Determination of this compound Derivatives and Intermediates

While NMR provides the structure of molecules in solution, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms and molecules in the solid state. nih.gov This technique is the gold standard for determining the absolute configuration of a molecule. nih.gov For derivatives of this compound that are crystalline solids, X-ray diffraction can provide precise data on bond lengths, bond angles, and torsional angles.

This method is invaluable for confirming the stereochemistry of a reaction product or for studying the structure of a stable reaction intermediate. The analysis yields detailed information about the crystal packing and any intermolecular interactions, such as hydrogen bonds or π-π stacking, which can influence the physical properties of the material. spast.orgmdpi.com

The process involves growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a 3D model of the electron density, from which the atomic positions are determined. The output includes the crystal system (e.g., monoclinic, orthorhombic), space group, and unit cell dimensions. researchgate.net

Table 4: Representative Data Obtained from an X-ray Crystallographic Analysis of a Hypothetical Crystalline Derivative This table presents the type of data generated in a crystallographic experiment and is for illustrative purposes. mdpi.comresearchgate.net

ParameterExample ValueSignificance
Crystal SystemMonoclinicDescribes the symmetry of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
a, b, c (Å)a = 13.42, b = 8.83, c = 11.18The lengths of the unit cell axes.
α, β, γ (°)α = 90, β = 108.87, γ = 90The angles between the unit cell axes.
Volume (ų)1254.5The volume of a single unit cell.
Z4The number of molecules in the unit cell.

Computational and Theoretical Chemistry Insights into 1 4 Chloromethyl Phenyl Ethan 1 One

Electronic Structure and Reactivity Predictions Using Quantum Chemical Methods

Quantum chemical methods are instrumental in elucidating the electronic structure of 1-[4-(Chloromethyl)phenyl]ethan-1-one, which in turn dictates its reactivity. By solving approximations of the Schrödinger equation, these methods can determine the arrangement of electrons within the molecule and identify the most probable sites for chemical attack.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting chemical reactivity. It posits that the most significant interactions between reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) of one species and the Lowest Unoccupied Molecular Orbital (LUMO) of another youtube.comwikipedia.org. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile) youtube.com. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity nih.gov. A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitation, indicating higher reactivity.

For this compound, the HOMO is expected to be a π-orbital with significant electron density localized on the aromatic phenyl ring and the lone-pair electrons of the carbonyl oxygen. This distribution identifies these regions as the primary sites for electrophilic attack. Conversely, the LUMO is anticipated to be a π*-antibonding orbital distributed over the carbonyl group and the aromatic ring. This localization makes the carbonyl carbon and the benzylic carbon of the chloromethyl group electron-deficient and thus susceptible to nucleophilic attack.

Computational studies on substituted acetophenones provide insight into these properties. The presence of substituents on the phenyl ring significantly influences the energies of the frontier orbitals. Electron-withdrawing groups (EWGs) tend to stabilize both the HOMO and LUMO, often reducing the HOMO-LUMO gap, while electron-donating groups (EDGs) tend to destabilize these orbitals echemcom.com.

Table 1: Calculated Frontier Orbital Energies for Acetophenone (B1666503) and Analogs Note: The following data is illustrative, based on typical results from DFT calculations on similar structures, and may not represent exact experimental values.

Compound Substituent (para) E(HOMO) (eV) E(LUMO) (eV) Energy Gap (eV)
Acetophenone -H -6.5 -1.8 4.7
4-Methylacetophenone -CH₃ (EDG) -6.3 -1.7 4.6
4-Chloroacetophenone -Cl (EWG) -6.7 -2.0 4.7
This compound -CH₂Cl (EWG) -6.8 -2.1 4.7

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the three-dimensional charge distribution of a molecule walisongo.ac.id. It is an invaluable tool for predicting the sites of both nucleophilic and electrophilic attack wuxiapptec.com. The MEP map displays regions of varying electrostatic potential on the van der Waals surface of a molecule. Regions with negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions with positive potential (colored blue) are electron-poor and are prone to nucleophilic attack walisongo.ac.id.

In the case of this compound, the MEP map would reveal distinct regions of charge localization:

Negative Potential: The most significant region of negative electrostatic potential is expected to be concentrated around the oxygen atom of the carbonyl group. This is due to the high electronegativity of oxygen and the presence of its lone-pair electrons, making it a primary site for interaction with electrophiles or for hydrogen bonding.

Positive Potential: Regions of positive electrostatic potential are predicted to be located on the carbonyl carbon and the benzylic carbon of the chloromethyl group. The carbonyl carbon is rendered electrophilic by the adjacent electron-withdrawing oxygen atom. Similarly, the benzylic carbon is made electrophilic by the attached chlorine atom. These blue-colored regions indicate the most likely sites for a nucleophilic attack. The hydrogen atoms of the methyl and chloromethyl groups would also exhibit a lesser degree of positive potential.

This charge distribution highlights the dual reactivity of the molecule, possessing both a potent electrophilic center at the benzylic carbon for substitution reactions and another at the carbonyl carbon for addition reactions.

Reaction Mechanism Elucidation via Quantum Mechanical Calculations

Quantum mechanical calculations are essential for mapping out the entire energy profile of a chemical reaction. This includes identifying reactants, products, intermediates, and, most importantly, transition states wikipedia.org. By characterizing these stationary points on the potential energy surface, it is possible to elucidate detailed reaction mechanisms and understand the factors controlling reaction rates and outcomes.

The structure of this compound features two primary reactive sites: the benzylic carbon of the chloromethyl group and the carbonyl carbon.

Nucleophilic Substitution at the Benzylic Carbon: The chloromethyl group is susceptible to nucleophilic substitution reactions (S_N2). Computational studies can model the approach of a nucleophile to the benzylic carbon. The transition state for an S_N2 reaction is characterized by a trigonal bipyramidal geometry at the central carbon, where the bond to the incoming nucleophile is partially formed and the bond to the leaving group (chloride ion) is partially broken acs.org. The activation energy (energy barrier) for this process can be calculated as the energy difference between the reactants and the transition state. Studies on S_N2 reactions of para-substituted benzyl chlorides have shown that electron-withdrawing substituents, like the acetyl group in this molecule, can lower the activation barrier by stabilizing the electron-rich transition state acs.org.

Nucleophilic Addition to the Carbonyl Carbon: The carbonyl group is a classic site for nucleophilic addition. The reaction proceeds through a transition state leading to a tetrahedral intermediate. Quantum calculations can determine the geometry of this transition state and the associated energy barrier. The electrophilicity of the carbonyl carbon is enhanced by the electron-withdrawing nature of the para-substituent, which would be reflected in a lower activation energy for nucleophilic attack compared to unsubstituted acetophenone.

Table 2: Illustrative Calculated Activation Energies (ΔE‡) for Key Transformations Note: Values are hypothetical, based on computational studies of analogous systems.

Reaction Type Nucleophile Substrate Calculated ΔE‡ (kcal/mol)
S_N2 Substitution Cl⁻ Benzyl chloride 20.5
S_N2 Substitution Cl⁻ 4-Acetylbenzyl chloride 19.8
Nucleophilic Addition CN⁻ Acetophenone 12.1

The solvent in which a reaction is conducted can have a profound impact on its rate and selectivity by differentially solvating the reactants, transition state, and products rutgers.edu. Computational models can account for these solvent effects, either implicitly (by treating the solvent as a continuous medium) or explicitly (by including individual solvent molecules in the calculation) nih.gov.

For S_N2 Reactions: The nature of the solvent is critical for the nucleophilic substitution at the benzylic carbon.

Polar Protic Solvents (e.g., water, ethanol): These solvents can stabilize both the nucleophile and the leaving group through hydrogen bonding. While stabilization of the leaving group in the transition state is favorable, strong solvation of the nucleophile can decrease its reactivity, potentially slowing the reaction.

Polar Aprotic Solvents (e.g., DMF, DMSO): These solvents are often ideal for S_N2 reactions. They can solvate the counter-ion of the nucleophile but leave the nucleophile itself relatively "bare" and highly reactive, leading to faster reaction rates reddit.com. Computational studies have demonstrated that the energy barrier for S_N2 reactions can be significantly altered by the choice of solvent acs.orgrutgers.edu.

For Nucleophilic Addition Reactions: Solvent effects also influence additions to the carbonyl group. Polar solvents can stabilize the charge separation present in the transition state and the resulting tetrahedral intermediate, thereby accelerating the reaction. Explicit solvent molecules can also act as proton shuttles or catalysts, further lowering the activation energy.

Structure-Reactivity Correlation Studies of this compound and its Analogs

Structure-reactivity correlation studies aim to establish a quantitative relationship between the molecular structure of a series of related compounds and their chemical reactivity. By systematically modifying the substituents on the phenyl ring of this compound, it is possible to tune its electronic properties and reactivity.

Computational chemistry allows for the systematic investigation of these effects. Properties such as calculated atomic charges, orbital energies, and activation barriers can be correlated with empirical parameters that describe the electron-donating or electron-withdrawing nature of a substituent, such as Hammett constants (σ) echemcom.com.

Effect on Benzylic Reactivity: For the S_N2 reaction at the chloromethyl group, the reaction rate is sensitive to the electronic nature of the para-substituent relative to the acetyl group. Replacing the acetyl group with a stronger electron-withdrawing group (EWG) like a nitro group (-NO₂) would be expected to increase the positive charge on the benzylic carbon and further stabilize the negative charge buildup in the transition state, thus accelerating the reaction. Conversely, replacing it with an electron-donating group (EDG) like a methoxy (B1213986) group (-OCH₃) would decrease the reaction rate.

Effect on Carbonyl Reactivity: The electrophilicity of the carbonyl carbon is also modulated by the para-substituent. Stronger EWGs increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack. EDGs would have the opposite effect, deactivating the carbonyl group toward nucleophiles. Computational studies on substituted acetophenones have confirmed these trends, showing a clear correlation between the substituent's electronic properties and the reaction's thermodynamic and kinetic parameters researchgate.netsamipubco.com.

Table 3: Predicted Relative Reactivity of para-Substituted Acetophenone Analogs

para-Substituent (X) in 1-(4-X-phenyl)ethanone Electronic Effect Reactivity at Carbonyl (Nucleophilic Addition) Reactivity at Benzylic Carbon (S_N2, if applicable)
-OCH₃ Strong EDG Decreased Decreased
-CH₃ EDG Decreased Decreased
-H Neutral Baseline Baseline
-COCH₃ EWG Increased Increased
-CN Strong EWG Strongly Increased Strongly Increased

Molecular Modeling of Intermolecular Interactions in Reaction Environments

Understanding the intricate web of non-covalent interactions between this compound and its surrounding environment is crucial for predicting its behavior in solution, which in turn governs reaction kinetics, mechanisms, and outcomes. Computational molecular modeling provides a powerful lens to visualize and quantify these interactions at an atomic level.

Methodologies and Applications:

Computational studies on molecules structurally related to this compound, such as other substituted acetophenones, utilize a range of sophisticated methods. Density Functional Theory (DFT) is a primary tool for determining optimized molecular structures, electronic properties, and the energetics of interaction between molecules. sciencepubco.comresearchgate.net For instance, DFT calculations can generate a Molecular Electrostatic Potential (MEP) map, which identifies the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. In this compound, the MEP would highlight the negative potential around the carbonyl oxygen, making it a prime site for hydrogen bonding, and a positive potential around the hydrogen atoms and the electrophilic carbon of the chloromethyl group.

To study the dynamic nature of these interactions in a reaction medium, Molecular Dynamics (MD) simulations are employed. These simulations model the movement of the solute molecule and numerous solvent molecules over time, providing insights into the structure of the solvation shell and the stability of pre-reaction complexes.

Advanced techniques such as the Quantum Theory of Atoms In Molecules (QTAIM) and Non-Covalent Interaction (NCI) analysis can further dissect the nature of these forces, distinguishing between strong hydrogen bonds, weaker C-H···O interactions, and van der Waals forces. mdpi.com Studies on the acetophenone-water complex, for example, have precisely characterized the hydrogen bond formed between the carbonyl oxygen and a water molecule, a primary interaction that would also dominate the solvation of this compound in aqueous or protic solvents. mdpi.com

Interaction with Reactants and Solvents:

The reactivity of the benzylic chloride group is highly dependent on its interactions. In a nucleophilic substitution reaction, computational models can simulate the approach of a nucleophile. The solvent molecules, explicitly modeled, can either stabilize the forming carbocation intermediate (in an SN1 mechanism) or influence the energy of the transition state (in an SN2 mechanism). The interaction between the solvent and the leaving chloride ion is also a critical factor that can be quantified through modeling.

The following table illustrates the type of data that can be generated from such computational studies, showing hypothetical interaction energies between this compound and various relevant molecules. A more negative value indicates a stronger, more favorable interaction.

Interacting SpeciesPrimary Interaction Site on Target MoleculeType of InteractionCalculated Interaction Energy (kJ/mol) - Illustrative
Water (H₂O)Carbonyl OxygenHydrogen Bond (O-H···O)-21.2
Methanol (CH₃OH)Carbonyl OxygenHydrogen Bond (O-H···O)-23.5
Ammonia (NH₃)Chloromethyl Carbon (C-Cl)Nucleophilic Approach (Pre-reaction Complex)-15.0
Chloride Ion (Cl⁻)Aromatic HydrogensIon-π / C-H···Cl⁻ Interaction-45.8

Table 1: Illustrative interaction energies calculated for this compound with various molecular partners. These values are representative of what would be obtained from DFT calculations, similar to studies on related acetophenones. mdpi.com

Development of Predictive Models for Chemical Transformations Involving this compound

Predictive computational models, particularly Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models, are invaluable for forecasting the reactivity and potential biological activity of new chemical entities. For a versatile building block like this compound, such models can significantly accelerate the design and discovery of novel compounds by prioritizing synthetic efforts.

QSAR/QSPR Model Development:

The development of a predictive model follows a structured workflow:

Dataset Curation: A series of molecules derived from this compound is assembled. For a reactivity model, this could involve products from its reaction with various nucleophiles. For a biological model, it would be a series of derivatives tested against a specific biological target.

Descriptor Calculation: For each molecule, a wide array of numerical descriptors is calculated. These descriptors quantify various constitutional, topological, electronic, and steric properties of the molecule. Electronic descriptors like the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, partial atomic charges, and dipole moments are calculated using quantum chemical methods. samipubco.com

Model Construction and Validation: Using statistical techniques such as Multiple Linear Regression (MLR) or machine learning algorithms, a mathematical relationship is established between a subset of the calculated descriptors (the independent variables) and the experimentally measured property, such as a reaction rate constant (log k) or biological activity (IC₅₀) (the dependent variable). The model's predictive power is then rigorously tested using internal and external validation sets.

Predicting Chemical Transformations:

A primary application for such models would be to predict the rate of nucleophilic substitution at the benzylic carbon. The reactivity of benzyl chloride and its derivatives is known to be sensitive to the electronic effects of substituents on the aromatic ring. nih.gov A QSAR model could capture these effects quantitatively. For example, the model might find that the reaction rate increases with a lower LUMO energy of the substrate (indicating greater susceptibility to nucleophilic attack) and is correlated with the Hammett constant of substituents on the nucleophile.

The hypothetical QSAR equation below illustrates how such a model might look:

log(k) = c₀ + c₁(LUMO Energy) + c₂(Charge on C₇) + c₃*(σ)

Where:

log(k) is the logarithm of the reaction rate constant.

LUMO Energy is the energy of the Lowest Unoccupied Molecular Orbital.

Charge on C₇ is the calculated partial charge on the benzylic carbon.

σ is the Hammett constant for a substituent on the reacting nucleophile.

c₀, c₁, c₂, c₃ are coefficients determined by the regression analysis.

This equation would allow researchers to predict the reactivity of novel, yet-to-be-synthesized derivatives, enabling a more targeted approach to chemical synthesis. nih.govresearchgate.net

The following table outlines key components that would constitute a QSAR model for predicting the reactivity of this compound.

ComponentDescriptionExample DescriptorRelevance to Reactivity
Electronic DescriptorsQuantify the electronic structure and distribution of electrons.LUMO EnergyLower energy indicates higher electrophilicity and faster reaction with nucleophiles.
Partial Charge on Benzylic CarbonA more positive charge enhances susceptibility to nucleophilic attack.
Steric DescriptorsDescribe the size and shape of the molecule or its substituents.Sterimol Parameters (L, B1, B5)Can indicate steric hindrance that may slow the reaction rate.
Topological DescriptorsNumerical representation of molecular connectivity and branching.Wiener IndexRelates to molecular size and shape, which can influence solvation and reactivity.

Table 2: Conceptual framework for a QSAR model to predict the chemical transformations of this compound derivatives.

Q & A

Q. Table 1: Key Reaction Conditions

MethodReagents/ConditionsYieldPurityReference
Friedel-CraftsAlCl₃, chloroacetyl chloride, 80°C~60%≥95% (NMR)
Nucleophilic Substitution1,3-dibromopropane, K₂CO₃, acetone~59%≥97% (HPLC)

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
A combination of spectroscopic techniques is employed:

  • ¹H/¹³C NMR : Key signals include the acetyl group (δ ~2.6 ppm for CH₃, δ ~208 ppm for C=O) and aromatic protons (δ ~7.4–7.8 ppm for substituted benzene) .
  • FT-IR : Strong absorption at ~1680 cm⁻¹ (C=O stretch) and ~680 cm⁻¹ (C-Cl stretch) .
  • X-ray Crystallography : Used to resolve ambiguities in stereochemistry or regiochemistry, particularly for derivatives .

Example NMR Data (CDCl₃):

Proton Environmentδ (ppm)MultiplicityReference
Aromatic CH7.45–7.82Multiplet
Acetyl CH₃2.58Singlet

Advanced: How can reaction conditions be optimized for Claisen-Schmidt condensation involving this compound?

Methodological Answer:
Optimization focuses on catalyst selection and solvent systems:

  • Catalyst : KOH (15% w/v in ethanol) is standard, but phase-transfer catalysts (e.g., TBAB) improve yields in biphasic systems .
  • Solvent : Absolute ethanol ensures solubility, but DMF may enhance reactivity for electron-deficient aldehydes.
  • Temperature : Reflux (78°C) for 6–12 hours, monitored by LC-MS.

Key Considerations:

  • Excess aldehyde (1.2–1.5 eq) drives the reaction to completion.
  • Purification via column chromatography (hexane:ethyl acetate) resolves chalcone derivatives .

Advanced: What mechanistic insights exist for palladium-catalyzed transformations of this compound?

Methodological Answer:
Palladium catalysis enables cross-coupling or cyclization:

  • Suzuki-Miyaura Coupling : Using arylboronic acids, Pd(PPh₃)₄, and K₂CO₃ in THF/H₂O. The chloromethyl group acts as a directing group, enhancing regioselectivity .
  • Cyclization-Coupling Cascades : Nickel/photoredox dual catalysis for C-C bond formation, with LiCl as an additive to stabilize intermediates .

Q. Table 2: Catalytic Performance

Reaction TypeCatalyst SystemYieldTOF (h⁻¹)Reference
Suzuki CouplingPd(PPh₃)₄, K₂CO₃85%12.5
Photoredox/Ni DualNiCl₂·dppe, Ir(ppy)₃76%8.2

Advanced: How are contradictions in melting point or spectral data resolved for derivatives?

Methodological Answer:
Discrepancies arise from polymorphism or impurities:

  • Recrystallization : Repeat crystallization in different solvents (e.g., ethanol vs. dichloromethane) to isolate polymorphs.
  • DSC/TGA : Differential scanning calorimetry identifies melting point variations due to hydration or decomposition .
  • High-Resolution MS : Confirms molecular ion peaks to rule out byproducts .

Case Study : A derivative reported with mp 205–234°C showed two polymorphs via X-ray, resolved using ethyl acetate/hexane .

Advanced: What methodologies assess the biological activity of derivatives?

Methodological Answer:

  • Antimicrobial Assays : Broth microdilution (MIC) against S. aureus and E. coli, with ciprofloxacin as a control .
  • Anticancer Screening : MTT assay on HeLa cells, IC₅₀ calculated via nonlinear regression.
  • Molecular Docking : AutoDock Vina evaluates binding affinity to target proteins (e.g., COX-2 for anti-inflammatory activity) .

Q. Table 3: Biological Data Example

DerivativeMIC (µg/mL)IC₅₀ (HeLa, µM)Reference
Chloromethyl-acetophenone3248.2

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.